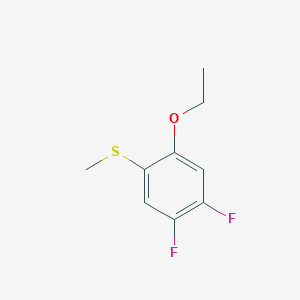
(2-Ethoxy-4,5-difluorophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxy-4,5-difluorophenyl)(methyl)sulfane is a chemical compound with the molecular formula C9H10F2OS and a molecular weight of 204.23 g/mol . It is characterized by the presence of ethoxy, difluorophenyl, and methylsulfane groups, making it a versatile building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-4,5-difluorophenyl)(methyl)sulfane typically involves the reaction of 2-ethoxy-4,5-difluorobenzene with methylsulfanyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield . The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-4,5-difluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution: The ethoxy and difluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(2-Ethoxy-4,5-difluorophenyl)(methyl)sulfane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethoxy-4,5-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions . It can form covalent bonds with target molecules, leading to changes in their structure and function . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Ethoxy-4,5-difluorophenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties . The presence of both ethoxy and difluorophenyl groups enhances its reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C9H10F2OS |
|---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
1-ethoxy-4,5-difluoro-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10F2OS/c1-3-12-8-4-6(10)7(11)5-9(8)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
BBXNYYVWZIZORP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1SC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


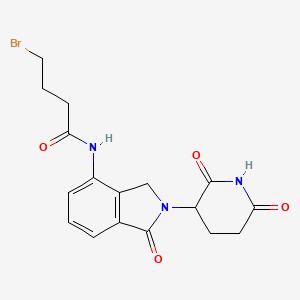
![1-(5'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14775875.png)
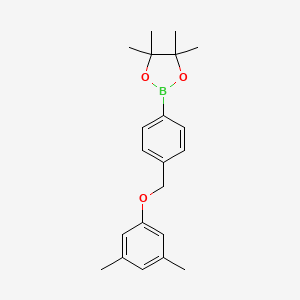

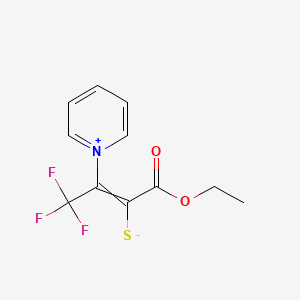
![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylacetamide](/img/structure/B14775895.png)
![4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide](/img/structure/B14775904.png)
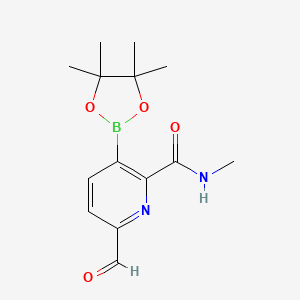
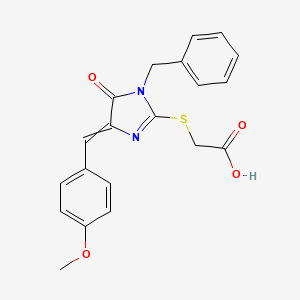
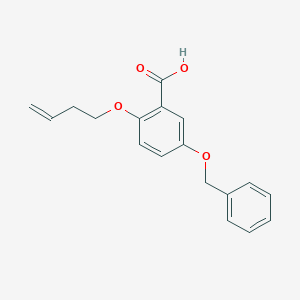

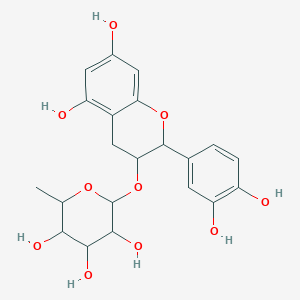
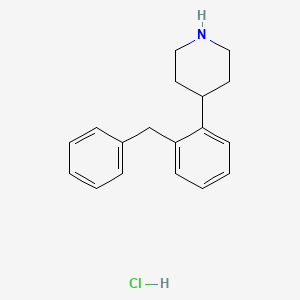
![4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B14775953.png)
